(5-Fluoro-1H-indol-4-yl)methanamine
Overview
Description
(5-Fluoro-1H-indol-4-yl)methanamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 5-position of the indole ring can significantly influence the compound’s chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-indol-4-yl)methanamine typically involves the introduction of a fluorine atom into the indole ring followed by the formation of the methanamine group. One common synthetic route is the electrophilic fluorination of a suitable indole precursor, followed by reductive amination to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale electrophilic fluorination reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The subsequent steps involve purification and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Fluoro-1H-indol-4-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-4-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Scientific Research Applications
Chemistry: (5-Fluoro-1H-indol-4-yl)methanamine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its indole core structure is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it valuable for various applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-indol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
(6-Fluoro-1H-indol-5-yl)methanamine: Similar in structure but with the fluorine atom at a different position.
(5-Chloro-1H-indol-4-yl)methanamine: Contains a chlorine atom instead of fluorine.
(5-Bromo-1H-indol-4-yl)methanamine: Contains a bromine atom instead of fluorine.
Uniqueness: (5-Fluoro-1H-indol-4-yl)methanamine is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
(5-fluoro-1H-indol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4,12H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVSEWJCWRCTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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